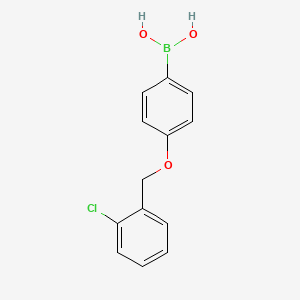
(4-((2-Chlorobenzyl)oxy)phenyl)boronic acid
Übersicht
Beschreibung
(4-((2-Chlorobenzyl)oxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H12BClO3 and its molecular weight is 262.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(4-((2-Chlorobenzyl)oxy)phenyl)boronic acid, a boronic acid derivative, has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. The compound's structure includes a boronate group that is capable of reversible covalent binding with enzymes, making it a candidate for drug development and enzyme inhibition.
Chemical Structure and Properties
The molecular formula for this compound is C13H12BClO3, and its structure features a phenyl ring substituted with a chlorobenzyl ether and a boronic acid group. This configuration allows for significant reactivity in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in pharmaceuticals.
| Property | Details |
|---|---|
| Molecular Formula | C13H12BClO3 |
| Molecular Weight | 265.49 g/mol |
| Functional Groups | Boronic acid, chlorobenzyl ether |
| Key Reactions | Suzuki-Miyaura coupling |
Biological Activity
Research indicates that compounds containing boronic acids exhibit various biological activities, including:
- Enzyme Inhibition : The boronate group can form reversible covalent bonds with diols in active sites of enzymes. This property is being explored for developing inhibitors against various targets, including proteases and kinases.
- Anticancer Potential : Some studies suggest that boronic acids may have anticancer effects due to their ability to interfere with cancer cell signaling pathways. The structural modifications in this compound may enhance its selectivity and potency against specific cancer types .
- Inflammation Modulation : Similar compounds have shown promise in modulating inflammatory responses, potentially providing therapeutic benefits in conditions like rheumatoid arthritis or inflammatory bowel disease .
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has focused on the binding affinity of this compound with various enzymes. For instance, studies have demonstrated that the compound can effectively inhibit certain serine proteases, which play critical roles in inflammation and cancer progression.
- In Vivo Efficacy : In animal models, derivatives of boronic acids have shown significant reduction in tumor size when administered at optimized doses. These findings indicate the potential for this compound as part of a therapeutic regimen for cancer treatment .
- Pharmacokinetics and Toxicity : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Importantly, no significant toxicity was observed at therapeutic doses in preliminary studies, making it a promising candidate for further development .
Eigenschaften
IUPAC Name |
[4-[(2-chlorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAUPLTZVSARIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=CC=C2Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655846 | |
| Record name | {4-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871125-90-5 | |
| Record name | {4-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















